(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3S/c18-12-4-3-11(14(19)8-12)9-23-13-5-1-10(2-6-13)7-15-16(21)20-17(22)24-15/h1-8H,9H2,(H,20,21,22)/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVWZIDNXBHUAZ-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazolidine core with various substituents that influence its biological properties. The presence of the dichlorophenyl and methoxy groups enhances its lipophilicity and potential interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of thiazolidinedione derivatives like this compound is attributed to several mechanisms:
- Antidiabetic Effects : Thiazolidinediones are primarily known for their role as insulin sensitizers in the treatment of type 2 diabetes. They activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which regulates glucose and lipid metabolism .
- Anticancer Activity : Research indicates that derivatives can induce apoptosis in cancer cells through cell cycle arrest and modulation of apoptosis-related proteins. For instance, studies have shown that modifications at the 5-position of the thiazolidinedione ring enhance anticancer activity against various tumor cell lines .
- Antibacterial Properties : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) indicating moderate antibacterial efficacy .
Antidiabetic Activity
A study demonstrated that thiazolidinedione derivatives significantly improved insulin sensitivity in diabetic models. The compound's ability to enhance glucose uptake in adipocytes was linked to its activation of PPARγ .
Anticancer Activity
Patil et al. evaluated several thiazolidinedione derivatives for antiproliferative activity against multiple cancer cell lines. The results showed that compounds with specific substitutions exhibited significant cytotoxic effects against breast cancer (MCF-7) and leukemia (K562) cell lines. Notably, one derivative displayed an IC50 value indicating potent anticancer effects .
Antibacterial Activity
A recent study assessed the antibacterial effects of various thiazolidinedione derivatives. The tested compounds showed promising activity against Staphylococcus aureus and Bacillus subtilis with MIC values around 31.25 µg/ml for the most active derivatives. However, their efficacy was lower than standard antibiotics like streptomycin .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazolidinediones, including the compound , exhibit anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
- Case Study : A study published in Cancer Letters highlighted that derivatives of thiazolidinediones can inhibit tumor growth in breast cancer models by promoting cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens. Its structural features suggest potential interactions with bacterial cell membranes or enzymatic targets.
- Research Findings : In vitro studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential use in treating bacterial infections .
The biological activity of (5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in metabolic pathways of cancer cells.
- Modulation of Gene Expression : It can influence the expression of genes related to apoptosis and cell proliferation.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in therapeutic settings. Preliminary toxicological assessments have been conducted:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Halogenated Aromatic Substitutions
- Target Compound: The 2,4-dichlorophenyl methoxy group enhances lipophilicity and may improve receptor binding affinity compared to non-halogenated analogs. Chlorine atoms at the 2- and 4-positions likely contribute to steric and electronic effects, optimizing PPARγ interactions .
- Comparison with Fluorophenyl Analogs: The compound “(5E)-5-[(4-fluorophenyl)methylidene]-3-[(4-iodoanilino)methyl]-1,7,10-thiazolidine-2,4-dione” () replaces chlorine with fluorine. Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance but could diminish binding affinity compared to dichloro-substituted derivatives . Docking Scores: Thiazolidinedione derivatives with 3-amino-4-hydroxyphenyl substituents (e.g., SMI-IV-4 in ) exhibit stronger docking scores (-5.1), suggesting that polar groups enhance target engagement. The dichlorophenyl group in the target compound may balance lipophilicity and affinity .
(b) Methoxy and Alkoxy Substitutions
- Methoxybenzylidene Derivatives: Compounds like “3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione” () feature a methoxy group instead of dichlorophenyl. Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways. The dichlorophenyl group in the target compound likely enhances stability and prolongs half-life .
- Cyclohexylethoxy Derivatives :
- “(5E)-5-[[3-chloro-4-(2-cyclohexylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione” () incorporates a bulky cyclohexylethoxy group, which may improve bioavailability but complicate synthesis. The target compound’s dichlorophenyl methoxy group offers a simpler synthetic route while maintaining potency .
Physicochemical Properties
In contrast, methoxy-substituted analogs (LogP ~2.5) show better solubility but reduced target affinity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione?
- Methodology : Optimize condensation reactions between 4-[(2,4-dichlorophenyl)methoxy]benzaldehyde and thiazolidine-2,4-dione derivatives under acidic catalysis (e.g., acetic acid or piperidine). Monitor reaction progress via TLC and purify using recrystallization from ethanol or DMF-acetic acid mixtures .
- Critical Parameters : Adjust reaction time (2–6 hours), temperature (reflux conditions), and stoichiometry (1:1.2 molar ratio of aldehyde to thiazolidinedione) to maximize yield (typically 60–80%).
Q. How should this compound be characterized to confirm its structural integrity?
- Analytical Techniques :
- NMR : Analyze H and C NMR spectra for diagnostic peaks (e.g., thiazolidinedione carbonyl at ~170 ppm, dichlorophenyl aromatic protons at 7.2–7.8 ppm) .
- Mass Spectrometry : Confirm molecular weight (exact mass: ~405.2 g/mol) using ESI-MS or HRMS .
- IR Spectroscopy : Identify C=O stretches (~1750 cm) and C-S bonds (~650 cm) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .
- Store in sealed containers away from oxidizers and moisture; maintain temperatures below 25°C .
- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets for this compound?
- Approach :
Synthesize analogs with modifications to the dichlorophenyl, methoxy, or thiazolidinedione moieties.
Test in bioassays (e.g., enzyme inhibition, cytotoxicity) and correlate substituent effects with activity.
Use computational tools (molecular docking) to predict binding affinities to targets like PPAR-γ or antimicrobial enzymes .
- Example : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl variants to assess halogen vs. electron-donor effects .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
- Methodology :
- Perform solubility tests in DMSO, ethanol, and chloroform at controlled temperatures (25°C, 37°C).
- Use differential scanning calorimetry (DSC) to detect polymorphic forms that may influence solubility .
- Analyze purity via HPLC (>95% required for reliable data) .
Q. What strategies are effective in optimizing the compound’s stability under physiological conditions?
- Experimental Design :
- Conduct pH-dependent stability studies (pH 2–9) using simulated gastric/intestinal fluids.
- Monitor degradation via LC-MS and identify products (e.g., hydrolysis of thiazolidinedione ring or methoxy cleavage) .
- Stabilize via microencapsulation or formulation with cyclodextrins .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial efficacy across studies?
- Resolution Steps :
Standardize assay conditions (e.g., broth microdilution vs. disk diffusion methods).
Control for compound purity and solvent effects (DMSO interference in microbial growth) .
Validate results with positive controls (e.g., ciprofloxacin for bacteria) and statistical analysis (p < 0.05) .
Q. What mechanistic insights explain the dual antioxidant and pro-oxidant behavior observed in vitro?
- Hypothesis Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
